N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine
Description
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine is a synthetic tripeptide derivative featuring a unique structural framework. Its core structure includes:
- Peptide chain: Glycine followed by two D-alanine residues. The use of D-amino acids enhances metabolic stability compared to L-isomers, as D-forms resist proteolytic degradation .
Properties
CAS No. |
631915-78-1 |
|---|---|
Molecular Formula |
C21H31N3O5 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H31N3O5/c1-12(2)10-16-6-8-17(9-7-16)13(3)19(26)22-11-18(25)23-14(4)20(27)24-15(5)21(28)29/h6-9,12-15H,10-11H2,1-5H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t13?,14-,15-/m1/s1 |
InChI Key |
XOGZLDQRKCTVDK-JVIGXAJISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine typically involves the coupling of the appropriate amino acids and the incorporation of the 2-methylpropylphenyl group. The process generally includes:
Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the amino groups of the amino acids.
Coupling Reactions: The protected amino acids are coupled using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis. By binding to the active site of the enzyme, the compound can prevent the formation of peptidoglycan cross-links, leading to bacterial cell death .
Comparison with Similar Compounds
Pharmaceutical Impurities and Intermediates ()
The compound shares structural motifs with impurities listed in pharmaceutical reference standards (Table 1):
| Compound Name | Key Structural Differences | Functional Groups | Molecular Weight (g/mol) | Role/Use |
|---|---|---|---|---|
| Target Compound | 4-(2-Methylpropyl)phenyl + tripeptide (Gly-D-Ala-D-Ala) | Amide, ester | ~392 (calculated) | Likely API/intermediate |
| MM0002.13 (Impurity A) | 3-(2-Methylpropyl)phenyl + propanoic acid | Carboxylic acid | ~222 | Synthesis impurity |
| MM0002.10 (Impurity C) | 4-(2-Methylpropyl)phenyl + propanamide | Amide | ~235 | Synthesis impurity |
Key Findings :
Benzamido-Phenyl Derivatives ()
Compounds such as N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Entry 13, ) share a benzamido-phenyl backbone but differ in:
- Substituents: Cyanomethoxy, propenyloxy, or halogenated groups (e.g., Cl, F in Entries 25–28).
- Amino Acid Residues: L-tyrosyl and L-phenylalanine methyl esters vs. the target’s D-alanyl-D-alanine.
Functional Implications :
Pesticide Analogs ()
Compounds like benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) and metalaxyl share alanine-derived structures but differ significantly:
- Substituents : Benalaxyl has a 2,6-dimethylphenyl group and phenylacetyl moiety, contrasting with the target’s 4-(2-methylpropyl)phenyl and tripeptide chain.
Key Contrast :
- Pesticides prioritize lipophilicity for membrane penetration, while the target’s peptide backbone may prioritize target-specific interactions .
Data Tables for Structural and Functional Comparison
Table 1: Structural Comparison with Pharmaceutical Impurities
| Parameter | Target Compound | MM0002.13 (Impurity A) | MM0002.10 (Impurity C) |
|---|---|---|---|
| Core Structure | Propanoyl + tripeptide | Propanoic acid | Propanamide |
| Phenyl Substituent | 4-(2-Methylpropyl) | 3-(2-Methylpropyl) | 4-(2-Methylpropyl) |
| Molecular Weight | ~392 | ~222 | ~235 |
| Key Functional Groups | Amide, ester | Carboxylic acid | Amide |
Table 2: Comparison with Benzamido-Phenyl Analogs ()
| Compound (Entry) | Substituent on Phenyl | Amino Acid Sequence | Notable Feature |
|---|---|---|---|
| Target | 4-(2-Methylpropyl) | Gly-D-Ala-D-Ala | D-amino acids |
| Entry 13 | 4-(Cyanomethoxy) | L-Tyrosyl-L-Phe methyl ester | Cyanomethoxy group |
| Entry 25 | 2-Chlorobenzoyl | L-Tyrosyl-L-Phe methyl ester | Halogenated aromatic ring |
Research Implications and Gaps
- Metabolic Stability : The D-alanyl-D-alanine sequence in the target likely prolongs half-life compared to L-configuration analogs (e.g., compounds) .
- Unresolved Questions : Pharmacological data (e.g., IC50, binding assays) for the target compound are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
